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Introduction: The human epidermal growth factor receptor 2 (HER2), a member of the ErbB

family of receptor tyrosine kinases, is a critical driver in the pathogenesis of several cancers,

most notably a subset of breast and gastric cancers.[1] Overexpression or amplification of the

ERBB2 gene leads to constitutive activation of downstream signaling pathways, promoting cell

proliferation, survival, and metastasis.[1] While HER2-targeted therapies have revolutionized

the treatment landscape for these malignancies, acquired resistance and off-target toxicities of

existing agents remain significant clinical challenges.[2] SPH5030 is an orally bioavailable,

irreversible tyrosine kinase inhibitor (TKI) designed to selectively and potently target both wild-

type and mutant forms of HER2, offering a promising next-generation therapeutic strategy.[2][3]

Mechanism of Action: SPH5030 is a novel TKI developed through a molecular hybridization

strategy, incorporating structural features of both tucatinib and pyrotinib.[4] This design confers

the advantages of high target selectivity and irreversible inhibition.[4] SPH5030 covalently

binds to the ATP-binding pocket of the HER2 kinase domain, leading to a sustained and

irreversible blockade of its catalytic activity.[2][3] This, in turn, inhibits HER2-mediated

downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways,

ultimately resulting in the suppression of tumor cell growth and proliferation.[1][2]
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In Vitro Potency and Selectivity
SPH5030 has demonstrated potent inhibitory activity against wild-type HER2 and various

HER2 mutants.[2] Notably, it exhibits significantly higher selectivity for HER2 over the

epidermal growth factor receptor (EGFR), which is a common off-target of other HER2 TKIs

and is associated with toxicities such as skin rash and diarrhea.[2] The inhibitory activity of

SPH5030 has been evaluated in both enzymatic and cell-based assays.

Target/Cell Line IC50 (nM) Assay Type

HER2 (WT) 3.51 Enzymatic

EGFR (WT) 8.13 Enzymatic

NCI-N87 (HER2+) 1.09 Cell Proliferation

BT-474 (HER2+) 2.01 Cell Proliferation

SK-BR-3 (HER2+) 20.09 Cell Proliferation

BaF3 (HER2 mutant) 6.3 Cell Proliferation

Table 1: In Vitro Inhibitory

Activity of SPH5030.[2]

In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of SPH5030 has been demonstrated in preclinical xenograft models of

HER2-positive cancer. In mice bearing tumors derived from HER2-overexpressing cell lines,

oral administration of SPH5030 resulted in significant, dose-dependent tumor growth inhibition.

[2] Furthermore, SPH5030 has shown potent activity in xenograft models harboring HER2

mutations, including the A775_G776insYVMA mutation, where it outperformed other HER2

inhibitors like neratinib and pyrotinib.[2]

Pharmacokinetics
Preclinical pharmacokinetic studies in mice and rats have shown that SPH5030 possesses

favorable drug-like properties, including good oral bioavailability.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35319895/
https://pubmed.ncbi.nlm.nih.gov/35319895/
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35319895/
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35319895/
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35319895/
https://www.benchchem.com/product/b12411692?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35319895/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Administration Bioavailability (F%)

Mouse Oral 87.66%

Rat Oral 71.35%

Table 2: Oral Bioavailability of

SPH5030 in Preclinical

Models.[2]

Clinical Development
SPH5030 is currently being evaluated in clinical trials for the treatment of patients with HER2-

positive advanced solid tumors. A Phase 1a, open-label, dose-escalation study

(NCT05245058) was conducted to assess the safety, pharmacokinetics, and preliminary

efficacy of SPH5030.[4]

Phase 1a Study (NCT05245058) Overview
Design: 3+3 dose-escalation with six dose levels (50, 100, 200, 300, 400, 600 mg)

administered orally once daily.[4]

Patient Population: Patients with HER2-positive advanced solid tumors, predominantly

breast cancer and colorectal cancer, who were heavily pretreated.[4]

Safety: SPH5030 was generally well-tolerated. The most common treatment-related adverse

events (TRAEs) were diarrhea, increased creatinine, hypokalemia, and fatigue. A dose-

limiting toxicity (DLT) of Grade 3 diarrhea was observed in one patient at the 600 mg dose.[4]

Pharmacokinetics: Plasma exposure of SPH5030 increased proportionally with the dose,

with absorption reaching a plateau between 400 and 600 mg.[4]

Efficacy: Promising preliminary anti-tumor activity was observed. Of the 28 evaluable

patients, 21.4% achieved a partial response (PR), and the disease control rate (DCR) was

78.6%.[4]
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Dose Level (mg) Objective Response Rate (ORR)

All evaluable patients 21.4%

600 50.0%

Table 3: Preliminary Efficacy of SPH5030 in a

Phase 1a Study.[4]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Illustrative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of SPH5030 against

HER2 and other kinases.

Materials: Recombinant human HER2 and EGFR kinase enzymes, ATP, appropriate peptide

substrate, SPH5030, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase

Assay).

Procedure:

1. Prepare serial dilutions of SPH5030 in DMSO.

2. In a 384-well plate, add the kinase enzyme, the peptide substrate, and the diluted

SPH5030.

3. Initiate the kinase reaction by adding ATP.

4. Incubate the plate at room temperature for a specified time (e.g., 1 hour).

5. Stop the reaction and measure the kinase activity using a luminescence-based detection

reagent that quantifies the amount of ADP produced.

6. Plot the percentage of kinase inhibition against the logarithm of the SPH5030
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.
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Cell Proliferation Assay (Illustrative Protocol)
Objective: To assess the effect of SPH5030 on the proliferation of HER2-positive cancer cell

lines.

Materials: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3), complete cell

culture medium, SPH5030, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell

Viability Assay).

Procedure:

1. Seed the cells in a 96-well plate and allow them to attach overnight.

2. Treat the cells with serial dilutions of SPH5030 for 72 hours.

3. Add the cell viability reagent to each well and incubate according to the manufacturer's

instructions.

4. Measure the luminescence, which is proportional to the number of viable cells.

5. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells

and determine the IC50 value by non-linear regression analysis.

In Vivo Xenograft Tumor Model (Illustrative Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of SPH5030.

Materials: Immunocompromised mice (e.g., nude or NSG mice), HER2-positive cancer cell

line (e.g., NCI-N87), Matrigel, SPH5030, and a suitable vehicle for oral administration.

Procedure:

1. Subcutaneously implant a mixture of cancer cells and Matrigel into the flank of each

mouse.

2. Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

3. Randomize the mice into vehicle control and SPH5030 treatment groups.
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4. Administer SPH5030 orally once daily at predetermined dose levels.

5. Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

6. Monitor the body weight of the mice as an indicator of toxicity.

7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).
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Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
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Caption: Mechanism of irreversible inhibition of HER2 by SPH5030.
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Caption: General experimental workflow for the evaluation of a HER2 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Discovery of SPH5030, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for
HER2-Amplified and HER2-Mutant Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [SPH5030: A Selective, Potent, and Irreversible HER2
Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411692#sph5030-as-a-selective-her2-inhibitor-in-
cancer-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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